2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine
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Overview
Description
2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine is an organic compound that belongs to the class of pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitropyridine with benzyloxyethanol in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent etherification to introduce the second benzyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups may enhance binding affinity to certain proteins, while the chloropyridine moiety can participate in specific interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: A simpler compound with similar benzyloxy functionality.
3-(Benzyloxy)propylamine: Contains a benzyloxy group and an amine functionality.
5-Chloro-2-methoxypyridine: Similar pyridine structure with a methoxy group instead of benzyloxy.
Uniqueness
2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine is unique due to the combination of benzyloxy and chloropyridine groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-phenylmethoxy-3-(2-phenylmethoxyethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-19-13-20(25-12-11-24-15-17-7-3-1-4-8-17)21(23-14-19)26-16-18-9-5-2-6-10-18/h1-10,13-14H,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPHXHOCPBAXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(N=CC(=C2)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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